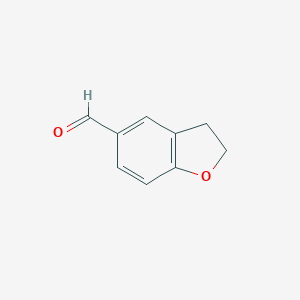









|
REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.ClC[CH:12]([O:15]C(CCl)CCl)CCl.C(=O)(O)[O-].[Na+]>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH:12]([C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH2:2][CH2:3][C:4]=2[CH:9]=1)=[O:15] |f:2.3|
|


|
Name
|
|
|
Quantity
|
9.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
8.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CCl)OC(CCl)CCl
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting brown mixture was stirred 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
During this addition the reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
poured slowly into a 2 liter beaker
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered through diatomaceous earth
|
|
Type
|
WASH
|
|
Details
|
the solids washed with methylene dichloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The separated organic layer was dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a residual oil, 10 g, (81%) which
|
|
Type
|
WASH
|
|
Details
|
eluting with an ethyl acetate/hexane/5% acetic acid, 1:5:5 by volume
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C=1C=CC2=C(CCO2)C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |